3-Hydroxy-3-methyl-2-phenoxybutanoic acid
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Overview
Description
3-Hydroxy-3-methyl-2-phenoxybutanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of butanoic acid, characterized by the presence of a hydroxy group, a methyl group, and a phenoxy group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-2-phenoxybutanoic acid typically involves the reaction of 3-methyl-2-phenoxybutanoic acid with a suitable oxidizing agent to introduce the hydroxy group at the 3-position. Common reagents used in this synthesis include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-2-phenoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-methyl-2-phenoxybutanoic acid or 3-methyl-2-phenoxybutanone.
Reduction: Formation of 3-hydroxy-3-methyl-2-phenoxybutanol or 3-methyl-2-phenoxybutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-methyl-2-phenoxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-2-phenoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenoxy group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-methyl-2-phenylbutanoic acid
- 3-Hydroxy-2-methylbutanoic acid
- 2-Hydroxy-3-methylbutanoic acid
Uniqueness
3-Hydroxy-3-methyl-2-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The phenoxy group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable molecule for drug design and other applications.
Properties
IUPAC Name |
3-hydroxy-3-methyl-2-phenoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,14)9(10(12)13)15-8-6-4-3-5-7-8/h3-7,9,14H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELCOGJEMHVRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)OC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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